An In-Depth Technical Guide to 2-(4-Methylphenoxy)aniline: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(4-Methylphenoxy)aniline: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenoxy)aniline is an aromatic organic compound featuring a phenoxy group substituted on an aniline ring. Specifically, the p-tolyloxy group is attached to the second position of the aniline core. This diaryl ether amine structure is a key pharmacophore and a versatile building block in medicinal chemistry and materials science. The arrangement of the ether linkage and the amino group on the aromatic rings allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. Phenoxyaniline derivatives, as a class, have garnered significant interest for their diverse biological activities, including potential applications in anticancer research.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(4-methylphenoxy)aniline, offering insights for its use in research and development.
Chemical Structure and Properties
The chemical structure of 2-(4-methylphenoxy)aniline consists of a benzene ring substituted with both an amino group (-NH₂) and a 4-methylphenoxy group (-O-C₆H₄-CH₃). The IUPAC name for this compound is 2-(p-tolyloxy)aniline.
Diagram: Chemical Structure of 2-(4-Methylphenoxy)aniline
Caption: General workflow for the Ullmann condensation synthesis.
Protocol: Synthesis of a Diaryl Ether Amine via Ullmann Condensation (Analogous Protocol)
The following is a representative protocol for the synthesis of a similar compound, 4-methyl-2-(4-methylphenoxy)aniline, which can be adapted for the synthesis of the target molecule. [2]
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Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-iodoaniline (1.0 eq), 4-methylphenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
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Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
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Solvent Addition : Add a suitable high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), via syringe.
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Reaction : Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup : Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts.
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Extraction : Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x volumes).
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Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification : Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-methylphenoxy)aniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. [3]In the context of synthesizing 2-(4-methylphenoxy)aniline, this could involve the reaction of 2-bromo- or 2-chloro-4-methylphenoxybenzene with ammonia or an ammonia equivalent, or the reaction of a 2-halophenoxybenzene with an amine. However, a more common application of Buchwald-Hartwig chemistry for diaryl ether synthesis is the C-O coupling of an aryl halide with a phenol.
Diagram: Buchwald-Hartwig C-O Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.
Protocol: Synthesis of a Diaryl Ether via Buchwald-Hartwig Coupling (General Protocol)
The following is a general protocol for the palladium-catalyzed C-O coupling of an aryl bromide with a phenol. [4]
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Reaction Setup : To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq), phenol (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃, 2.0 eq).
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Inert Atmosphere : Seal the tube, evacuate, and backfill with an inert gas. Repeat this cycle three times.
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Solvent and Reagent Addition : Add a degassed solvent (e.g., toluene, dioxane) via syringe.
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Reaction : Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
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Workup : Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.
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Extraction : Wash the filtrate with water and brine.
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purification : Purify the crude product by flash column chromatography.
Spectroscopic Characterization
While specific spectra for 2-(4-methylphenoxy)aniline are not readily available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds. [5]
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and phenoxy rings, typically in the range of 6.5-7.5 ppm. A singlet for the methyl group protons on the phenoxy ring would appear around 2.3 ppm. The protons of the amino group would likely appear as a broad singlet.
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¹³C NMR : The carbon NMR spectrum would show the corresponding signals for the aromatic carbons and the methyl carbon. The carbon attached to the oxygen would be shifted downfield.
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IR Spectroscopy : The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and the C-O-C stretching of the diaryl ether linkage.
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Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (199.25 g/mol ). Fragmentation patterns would likely involve cleavage of the ether bond.
Safety and Handling
2-(4-Methylphenoxy)aniline is classified as an irritant. [6]The following hazard statements apply:
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H302: Harmful if swallowed. [7]* H315: Causes skin irritation. [7]* H319: Causes serious eye irritation. [7]* H335: May cause respiratory irritation. [7] Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [8]* Handle the compound in a well-ventilated area or a fume hood. [8]* Avoid inhalation of dust, fumes, gas, mist, or vapors. [7]* Wash hands thoroughly after handling. [7]* In case of contact with eyes, rinse cautiously with water for several minutes. [8]
Potential Applications
While specific applications for 2-(4-methylphenoxy)aniline are not extensively documented, the phenoxyaniline scaffold is of significant interest in drug discovery and materials science.
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Medicinal Chemistry : Phenoxyaniline derivatives have been investigated for a range of biological activities, including as kinase inhibitors for cancer therapy. [1]The structural features of 2-(4-methylphenoxy)aniline make it a candidate for further derivatization to explore its potential as an anticancer agent.
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Organic Synthesis : As a diaryl ether amine, this compound can serve as a valuable intermediate for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and dyes. [9]* Materials Science : The aromatic nature and potential for functionalization make phenoxyaniline derivatives suitable for the development of novel organic electronic materials.
Conclusion
2-(4-Methylphenoxy)aniline is a diaryl ether amine with a chemical structure that holds promise for applications in medicinal chemistry and organic synthesis. While specific experimental data for this compound is sparse, its synthesis can be achieved through established methods like the Ullmann condensation and Buchwald-Hartwig amination. The predicted physicochemical and spectroscopic properties, along with the known biological activities of related phenoxyaniline derivatives, provide a solid foundation for further research and development involving this versatile molecule. As with all chemical reagents, proper safety precautions should be taken during its handling and use.
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